7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 302584-34-5
Cat. No.: VC21412171
Molecular Formula: C23H15F3O4
Molecular Weight: 412.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302584-34-5 |
|---|---|
| Molecular Formula | C23H15F3O4 |
| Molecular Weight | 412.4g/mol |
| IUPAC Name | 3-phenoxy-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C23H15F3O4/c24-23(25,26)22-21(29-16-9-5-2-6-10-16)20(27)18-12-11-17(13-19(18)30-22)28-14-15-7-3-1-4-8-15/h1-13H,14H2 |
| Standard InChI Key | RDPWKECQLWRBJC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=CC=C4 |
Introduction
7-(Benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromen derivatives, specifically chromen-4-one derivatives. This compound is characterized by its molecular formula C23H15F3O4 and molecular weight of 412.36 g/mol . It features a chromen-4-one core with a benzyloxy group at the 7-position, a phenoxy group at the 3-position, and a trifluoromethyl group at the 2-position.
Synthesis and Preparation
The synthesis of 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. These reactions often start with the formation of the chromen core, followed by the introduction of the benzyloxy, phenoxy, and trifluoromethyl groups. The specific conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Potential Applications
While specific applications of 7-(benzyloxy)-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one are not widely documented, compounds within the chromen-4-one class are often studied for their potential biological activities. These include anti-inflammatory, antioxidant, and antimicrobial properties, making them interesting candidates for medicinal chemistry research.
Suppliers and Availability
This compound is available from several suppliers, including LIFE CHEMICALS, Interbioscreen Ltd., and PHARMEKS Ltd. . These suppliers provide access to the compound for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume